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molecular formula C7H4ClF3IN B1396222 2-Chloro-6-iodo-4-(trifluoromethyl)aniline CAS No. 1065102-88-6

2-Chloro-6-iodo-4-(trifluoromethyl)aniline

Cat. No. B1396222
M. Wt: 321.46 g/mol
InChI Key: GCTGNIQJWWFHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035101B2

Procedure details

Iodine monochloride (17.2 g, 108 mmol) in hydrochloric acid (36%, 21.4 g) and water (35 mL) was added dropwise to 2-chloro-4-(trifluoromethyl)benzenamine (20.0 g, 102 mmol) in hydrochloric acid (36%, 20.7 g) and water (140 mL). The mixture was warmed to 50° C. for a total of 8 h. Sodium hydroxide (50%, 33.5 g, 419 mmol) was added to the mixture at room temperature. The mixture was extracted with dichloromethane (2×250 mL), and the extracts were dried and evaporated to give the product as an oil (31.83 g, 97% yield).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH2:14].[OH-].[Na+]>Cl.O>[Cl:3][C:4]1[CH:9]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:7]=[C:6]([I:1])[C:5]=1[NH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
ICl
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)N
Name
Quantity
21.4 g
Type
solvent
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
20.7 g
Type
solvent
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
33.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (2×250 mL)
CUSTOM
Type
CUSTOM
Details
the extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)I)N
Measurements
Type Value Analysis
AMOUNT: MASS 31.83 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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